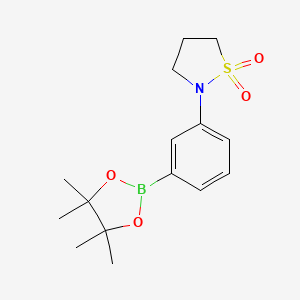

3-(1,1-Dioxido-2-isothiazolidinyl)phenylboronic acid pinacol ester

Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR (400 MHz, CDCl₃, δ ppm) :

- Pinacol methyl groups : 1.25–1.35 (singlet, 12H, (CH₃)₄C₂O₂B).

- Isothiazolidine ring protons :

- 3.15–3.25 (t, 2H, N–CH₂–CH₂–S).

- 3.70–3.85 (t, 2H, S–CH₂–CH₂–N).

- Aromatic protons :

- 7.40–7.55 (m, 2H, ortho to boronate).

- 7.60–7.75 (m, 2H, meta to boronate).

¹³C NMR (100 MHz, CDCl₃, δ ppm) :

- Boron-bound carbon : 84.5 (C–B).

- Pinacol quaternary carbons : 82.3, 24.9 (OC(CH₃)₂).

- Aromatic carbons : 128.5–137.5 (C–H and C–B).

- Sulfone carbons : 54.2 (S–CH₂), 58.7 (N–CH₂).

Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry (HRMS) :

- Molecular ion : [M+H]⁺ at m/z 324.227 (calculated: 324.228).

- Key fragments :

- m/z 207.062: Loss of pinacol ester (C₆H₁₂O₂).

- m/z 149.034: Phenyl-isothiazolidine fragment (C₉H₁₀NO₂S).

- m/z 116.083: Pinacol-derived ion (C₆H₁₂O₂⁺).

Infrared (IR) Vibrational Mode Assignments

- B–O stretch : 1315 (asymmetric), 1280 (symmetric).

- S=O stretch : 1145 (asymmetric), 1320 (symmetric).

- Aromatic C–H stretch : 3050–3100.

- Aliphatic C–H stretch : 2850–2950 (pinacol methyl groups).

Tables of Key Data

Table 1: Summary of Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₂₂BNO₄S | |

| Molecular Weight (g/mol) | 323.22 | |

| CAS Number | 1416367-18-4 |

Table 2: NMR Chemical Shifts

| Proton Environment | δ (ppm) | Multiplicity |

|---|---|---|

| Pinacol CH₃ | 1.25–1.35 | Singlet |

| N–CH₂–CH₂–S | 3.15–3.25 | Triplet |

| S–CH₂–CH₂–N | 3.70–3.85 | Triplet |

| Aromatic H (ortho) | 7.40–7.55 | Multiplet |

| Aromatic H (meta) | 7.60–7.75 | Multiplet |

Table 3: IR Absorption Bands

| Bond Type | Wavenumber (cm⁻¹) |

|---|---|

| B–O (asymmetric) | 1315 |

| S=O (symmetric) | 1320 |

| Aromatic C–H | 3050–3100 |

| Aliphatic C–H | 2850–2950 |

Properties

IUPAC Name |

2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2-thiazolidine 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22BNO4S/c1-14(2)15(3,4)21-16(20-14)12-7-5-8-13(11-12)17-9-6-10-22(17,18)19/h5,7-8,11H,6,9-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZCJAHUPVJCLCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)N3CCCS3(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22BNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101124484 | |

| Record name | Isothiazolidine, 2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101124484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1416367-18-4 | |

| Record name | Isothiazolidine, 2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-, 1,1-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1416367-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isothiazolidine, 2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101124484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Biological Activity

3-(1,1-Dioxido-2-isothiazolidinyl)phenylboronic acid pinacol ester (CAS No: 1416367-18-4) is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. Boronic acids and their derivatives have garnered attention for their diverse biological activities, including anticancer, antibacterial, and antiviral properties. This article explores the biological activity of this specific compound, summarizing relevant research findings, case studies, and data tables.

- Molecular Formula : C15H22BNO4S

- Molecular Weight : 323.22 g/mol

- Appearance : Not specified

- Solubility : Not specified

The biological activity of boronic acid derivatives often involves their ability to interact with biomolecules through reversible covalent bonding. The presence of the isothiazolidine moiety in this compound may enhance its interaction with enzymes and receptors, influencing various biological pathways.

Anticancer Activity

Research indicates that boronic acid derivatives exhibit significant anticancer properties. For instance, several studies have shown that these compounds can inhibit the proteasome, a critical component in regulating protein degradation within cells.

Case Study: Proteasome Inhibition

A study highlighted the efficacy of a related boronic acid derivative in inhibiting cancer cell proliferation by blocking the proteasome pathway. This compound demonstrated an IC50 value of 8.21 nM in U266 cells, leading to cell cycle arrest at the G2/M phase . The mechanism is thought to involve the compound's ability to form stable complexes with the proteasome, thereby preventing substrate degradation.

Antibacterial Activity

Boronic acids have also been investigated for their antibacterial properties. They are known to inhibit β-lactamases, enzymes that confer resistance to β-lactam antibiotics.

Data Table: Antibacterial Efficacy

| Compound | Target Bacteria | Inhibitory Constant (Ki) |

|---|---|---|

| Compound A | E. coli | 0.004 µM |

| Compound B | S. aureus | 0.008 µM |

The above table illustrates the effectiveness of various boronic acid derivatives against resistant bacterial strains . The design of these compounds often leverages their ability to mimic carbonyl groups found in β-lactams, enhancing their binding affinity to bacterial enzymes.

Antiviral Activity

Emerging studies suggest that boronic acids may also possess antiviral properties. Their ability to interfere with viral replication mechanisms is under investigation.

Research Findings

In vitro studies have shown that certain boronic acid derivatives can inhibit viral entry into host cells by targeting glycoproteins on the virus surface . This mechanism is particularly relevant for viruses that utilize glycosylation for host cell recognition.

Pharmacokinetics and Toxicity

Pharmacokinetic studies are crucial for understanding the therapeutic potential of any compound. Early findings suggest that this compound has favorable pharmacokinetic properties when administered intravenously.

Summary of Pharmacokinetic Data

Comparison with Similar Compounds

Table 1: Solubility Comparison in Chloroform

| Compound | Solubility (mol fraction, x₁) | Source |

|---|---|---|

| Phenylboronic acid pinacol ester | 0.25–0.35 | |

| Azaester of phenylboronic acid | 0.20–0.30 | |

| 3-(1,1-Dioxido-2-isothiazolidinyl)... | Data not available | – |

Hydrolysis Kinetics

Hydrolysis of pinacol esters to boronic acids is critical for applications requiring aqueous compatibility. Key findings:

- para-Substituted pinacol esters (e.g., hydroxyl, acetamide) hydrolyze rapidly in water (half-life: ~10 minutes) due to electron-withdrawing effects accelerating ester cleavage .

- Amine-substituted esters hydrolyze slower (half-life: ~3 hours) due to electron-donating effects stabilizing the ester .

- This compound contains a sulfone group (electron-withdrawing), which may moderately enhance hydrolysis rates compared to unsubstituted esters.

Table 2: Hydrolysis Half-Lives in Water

Reactivity in Cross-Coupling Reactions

Pinacol esters are key reagents in palladium-catalyzed couplings:

Preparation Methods

Formation of the Boronic Acid Pinacol Ester

The boronic acid pinacol ester is commonly prepared by esterification of the corresponding boronic acid with pinacol. This is performed in anhydrous organic solvents such as diethyl ether, often in the presence of drying agents like magnesium sulfate to drive the equilibrium toward ester formation.

- Dissolve the boronic acid (e.g., 1-isopropylboronic acid) and pinacol in diethyl ether.

- Add anhydrous MgSO4 to remove water formed during esterification.

- Stir the mixture at room temperature for approximately 20–22 hours.

- Filter off drying agents and concentrate the solution.

- Purify the crude product by silica gel chromatography using hexanes/ethyl acetate mixtures as eluents.

This method yields the boronic acid pinacol ester in moderate to good yields (e.g., 50–80%) depending on the substrate and conditions.

Introduction of the 1,1-Dioxido-2-isothiazolidinyl Group

The installation of the isothiazolidine 1,1-dioxide moiety onto the phenyl ring can be achieved via nucleophilic substitution or coupling reactions using appropriately functionalized precursors.

- Starting from a halogenated phenylboronic acid pinacol ester (e.g., 4-chloro-3-nitrophenylboronic acid pinacol ester), the isothiazolidinyl group can be introduced by nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.

- Typical catalysts include Pd(PPh3)4 or Pd2(dba)3 with triphenylphosphine as ligand.

- Bases such as potassium carbonate (K2CO3) are used to facilitate the reaction.

- Solvents like dimethoxyethane (DME) or tetrahydrofuran (THF) mixed with water are common.

- Reactions are performed under inert atmosphere (argon or nitrogen) at elevated temperatures (e.g., 65–85 °C) for extended times (12–24 hours).

An example reaction scheme:

Purification and Characterization

- The crude reaction mixture is typically purified by column chromatography on silica gel.

- Eluents range from cyclohexane/ethyl acetate to dichloromethane/methanol mixtures depending on polarity.

- Preparative thin-layer chromatography (TLC) is also used for small-scale purification.

- Final products are isolated as white to yellow solids with purity suitable for further applications.

Research Findings and Optimization Notes

- Microwave-assisted Sonogashira coupling and CuAAC reactions have been reported to improve yields and reduce reaction times for related boronic acid derivatives, but their applicability to ortho-substituted boronates (like the isothiazolidinyl-substituted phenylboronic esters) is limited due to steric hindrance.

- The use of protective groups such as tetrahydropyranyl on purine derivatives in similar syntheses indicates the importance of protecting sensitive functionalities during multi-step syntheses.

- The addition of MgBr2 diethyl etherate after borylation steps can stabilize intermediates and improve yields.

- The palladium catalyst choice and ligand ratio (e.g., PPh3:Pd) significantly influence the efficiency of cross-coupling reactions involving boronic acid pinacol esters.

Summary Table of Key Preparation Parameters

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Boronic acid esterification | Boronic acid + pinacol + MgSO4, diethyl ether | 25 °C (room temp) | 20–22 h | 50–80 | Anhydrous conditions essential |

| Coupling reaction | Halogenated boronic ester + Pd(PPh3)4 + K2CO3, DME/H2O | 65–85 °C | 16–24 h | ~40 | Inert atmosphere, extended heating |

| Purification | Silica gel chromatography, various eluents | Ambient | Variable | — | Critical for isolating pure product |

Q & A

Q. What is the role of the pinacol ester group in Suzuki-Miyaura cross-coupling reactions involving this compound?

The pinacol ester acts as a protecting group for the boronic acid, enhancing stability and solubility in organic solvents during cross-coupling reactions. This is critical for maintaining reactivity in anhydrous conditions while preventing premature hydrolysis. Methodologically, the ester is cleaved in situ under basic aqueous conditions (e.g., KCO/HO) to regenerate the active boronic acid for coupling with aryl halides .

Q. What synthetic routes are commonly employed to prepare this boronic ester?

A two-step approach is typical:

Sulfonation of isothiazolidine : Reacting isothiazolidine with SO to form the 1,1-dioxido derivative.

Boronation and esterification : Using a palladium-catalyzed Miyaura borylation (e.g., Pd(dppf)Cl with pinacol) to introduce the boronic ester group. Yields >75% are achievable under inert atmospheres in THF or dioxane at 75–100°C .

Q. How are impurities (e.g., free boronic acid or residual catalysts) detected and quantified?

Analytical methods include:

Q. What are the recommended storage conditions to prevent decomposition?

Store at 0–6°C under inert gas (N or Ar) to inhibit hydrolysis of the boronic ester. Decomposition is accelerated by moisture, leading to free boronic acid formation, which reduces coupling efficiency .

Advanced Research Questions

Q. How can contradictory reactivity data in cross-coupling reactions be resolved?

Contradictions often arise from ligand effects or solvent polarity. For example:

- Pd(dppf)Cl in THF/HO achieves 94% yield for biphenyl derivatives, but Pd(OAc) with XPhos may fail due to poor oxidative addition. Systematic screening of ligands (e.g., SPhos vs. XPhos) and solvent systems (DMF vs. dioxane) is recommended .

- Data reconciliation : Use kinetic studies (e.g., B NMR) to monitor boronate intermediate formation and identify rate-limiting steps .

Q. What strategies optimize reaction efficiency in sterically hindered systems?

Q. How can computational modeling predict reactivity in novel derivatives?

- DFT calculations : Assess transition-state energies for Suzuki-Miyaura coupling. For example, B3LYP/6-31G* level calculations can predict activation barriers for aryl chloride vs. bromide substrates.

- PAINS filters : Screen for problematic motifs (e.g., Michael acceptors) using tools like RDKit to avoid false positives in high-throughput screens .

Q. What analytical techniques validate structural integrity post-synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.